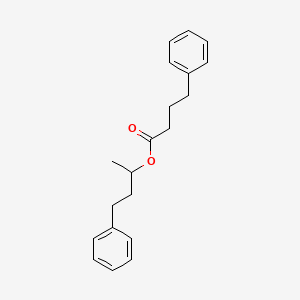
lithium;2-prop-2-enoxyoxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium;2-prop-2-enoxyoxane is a chemical compound with the molecular formula C6H11LiO2 This compound is known for its unique structure, which includes a lithium ion bonded to a 2-prop-2-enoxyoxane moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of lithium;2-prop-2-enoxyoxane typically involves the reaction of 2-prop-2-enoxyoxane with a lithium reagent. One common method is the reaction of 2-prop-2-enoxyoxane with n-butyllithium in an anhydrous solvent such as tetrahydrofuran (THF) at low temperatures. The reaction proceeds as follows:
C6H10O2+n-BuLi→C6H11LiO2+n-BuH
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions, including temperature, solvent, and stoichiometry, to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
Lithium;2-prop-2-enoxyoxane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form lithium alkoxides.
Substitution: The lithium ion can be substituted with other cations in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium chloride (NaCl) can facilitate cation exchange.
Major Products Formed
Oxidation: Lithium oxide (Li2O) and other oxides.
Reduction: Lithium alkoxides.
Substitution: Various lithium salts depending on the substituting cation.
Aplicaciones Científicas De Investigación
Lithium;2-prop-2-enoxyoxane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential role in biological systems and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic applications, particularly in the field of mental health.
Industry: Utilized in the production of advanced materials and as a component in lithium-ion batteries.
Mecanismo De Acción
The mechanism of action of lithium;2-prop-2-enoxyoxane involves its interaction with various molecular targets and pathways. In biological systems, it may modulate neurotransmitter activity, influence signal transduction pathways, and affect gene expression. The lithium ion plays a crucial role in these processes by interacting with enzymes, receptors, and other cellular components.
Comparación Con Compuestos Similares
Similar Compounds
- Lithium carbonate (Li2CO3)
- Lithium hydroxide (LiOH)
- Lithium chloride (LiCl)
Uniqueness
Lithium;2-prop-2-enoxyoxane is unique due to its specific structure and reactivity. Unlike other lithium compounds, it contains a 2-prop-2-enoxyoxane moiety, which imparts distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential use in diverse fields make it a compound of significant interest.
Propiedades
Número CAS |
87938-76-9 |
|---|---|
Fórmula molecular |
C8H13LiO2 |
Peso molecular |
148.2 g/mol |
Nombre IUPAC |
lithium;2-prop-2-enoxyoxane |
InChI |
InChI=1S/C8H13O2.Li/c1-2-6-9-8-5-3-4-7-10-8;/h1-2,8H,3-7H2;/q-1;+1 |
Clave InChI |
FHXPEUTYUYSFIG-UHFFFAOYSA-N |
SMILES canónico |
[Li+].[CH-]=CCOC1CCCCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


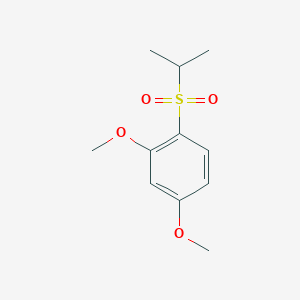
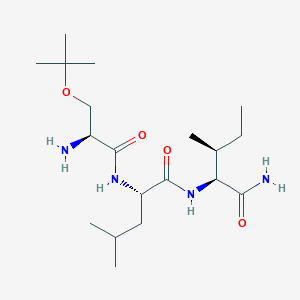
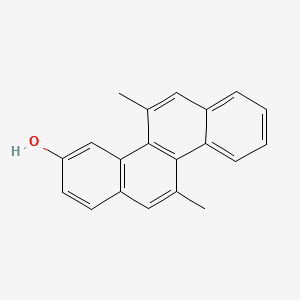
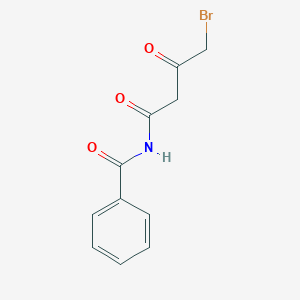
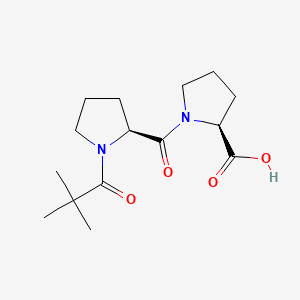
![N,N'-(Butane-1,4-diyl)bis[3-(benzyloxy)-4-methyl-2-nitrobenzamide]](/img/structure/B14410672.png)
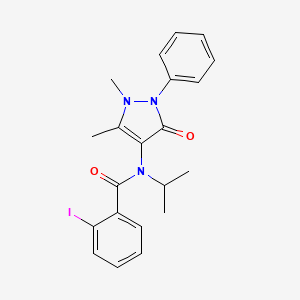
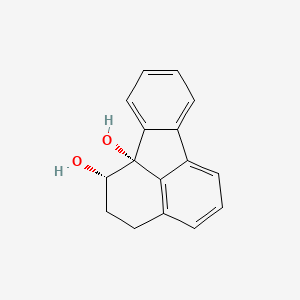
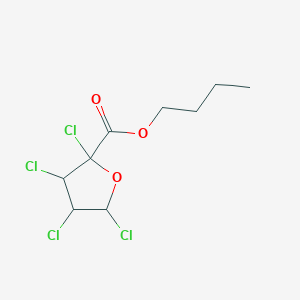
![1,6,6-Trimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14410683.png)
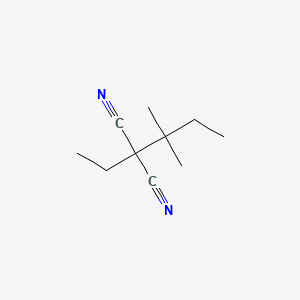
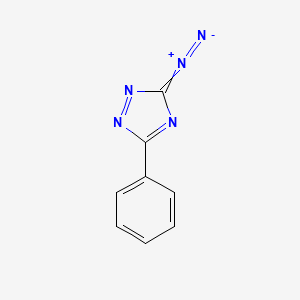
![2,4-Dichloro-1-[1-(4-fluorophenyl)ethenyl]benzene](/img/structure/B14410706.png)
